molecular formula C15H23BrN2OSi B1472935 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole CAS No. 1704067-43-5

5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole

Cat. No. B1472935
M. Wt: 355.34 g/mol
InChI Key: KYWQXGVXZHYFDM-UHFFFAOYSA-N
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Description

The compound “5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole” is a type of organosilicon compound. It contains a bromine atom, a benzo[d]imidazole group, and a tert-butyldimethylsilyl group .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding alcohol with a silyl chloride in the presence of a base. For instance, tert-butyldimethylsilyl chloride (TBDMS-Cl) can be used as a silylation agent. The use of imidazole with TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]imidazole group, which is a type of heterocyclic aromatic compound. It also contains a tert-butyldimethylsilyl group, which is a type of silyl ether. The bromine atom is attached to the 5-position of the benzo[d]imidazole ring .


Chemical Reactions Analysis

In general, tert-butyldimethylsilyl (TBDMS) ethers of primary, secondary, and tertiary alcohols and phenolic TBDMS ethers can be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of a catalyst .

properties

IUPAC Name

2-(5-bromobenzimidazol-1-yl)ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2OSi/c1-15(2,3)20(4,5)19-9-8-18-11-17-13-10-12(16)6-7-14(13)18/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWQXGVXZHYFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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